molecular formula C5H13NOS B096836 DL-Methioninol CAS No. 16720-80-2

DL-Methioninol

Cat. No. B096836
CAS RN: 16720-80-2
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-UHFFFAOYSA-N
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Description

DL-Methioninol, commonly referred to as DL-methionine, is an essential amino acid that plays a crucial role in various biological processes. It is known to exist in multiple crystalline forms, such as the α and β forms, which have been structurally characterized through X-ray diffraction techniques . DL-methionine is also a key component in the synthesis of organotin(IV) complexes, which have shown biological activity against a range of bacteria and fungi . Additionally, it is an important substance in aquaculture, where its derivatives, such as the dipeptide DL-methionyl-DL-methionine, have been used to enhance the growth performance and health of aquatic organisms like Nile tilapia .

Synthesis Analysis

The synthesis of DL-methionine and its derivatives has been explored in various studies. A notable synthesis route starts with γ-butyrolactone, leading to DL-methionine with a significant overall yield . Organotin(IV) derivatives of DL-methionine have been synthesized and characterized, suggesting probable structures for these complexes . Additionally, the synthesis of (DL-methioninato)methylmercury(II) has been described, providing insights into the interaction of methionine with organo-mercury compounds .

Molecular Structure Analysis

The molecular structure of DL-methionine has been extensively studied. The α and β forms of DL-methionine have been refined to reveal their crystal structures, which are consistent with previous reports . The β form of DL-methionine has also been crystallized in silica gel, with its structure characterized by various techniques including single crystal X-ray diffraction . The crystal structure of (DL-methioninato)methylmercury(II) has been solved, revealing the binding of the amino acid to the methylmercury moiety .

Chemical Reactions Analysis

DL-methionine participates in various chemical reactions, particularly in the formation of complexes with metals. The organotin(IV) complexes involving DL-methionine have been studied, with thermal analyses indicating the formation of SnO as a residue . The electrochemical behavior of DL-methionine has been investigated, demonstrating its oxidation reaction on a modified graphite pencil electrode surface via a metal-induced reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-methionine have been the subject of several studies. Polymorphism, morphologies, and bulk densities of DL-methionine agglomerate crystals have been examined, showing that the bulk density is strongly affected by the agglomeration and morphology of the constituent elementary crystals . The dipeptide DL-methionyl-DL-methionine has been developed for aquaculture, with its properties characterized computationally, structurally, spectroscopically, and through electron microscopy . The optical resolution of DL-methionine hydrochloride into its enantiomers has been achieved, highlighting its conglomerate nature .

Scientific Research Applications

Nutrient Metabolism and Muscle Gene Expression in Pigs

DL-Methioninol has been studied for its effects on nutrient metabolism, muscle gene expression, and growth performance in pigs. Research indicates that the bioefficacy of L-Methionine is not different from that of DL-Methioninol, likely due to an efficient conversion of D-Met to L-Met by pigs (Yang et al., 2018).

S-Adenosyl-L-Methionine Production

A study on S-Adenosyl-L-Methionine (SAM) production used DL-Methioninol as a substrate, indicating its potential application in biological catalysis processes for industrial SAM production (Ren et al., 2017).

Biochemical and Physiological Impacts in Broilers

DL-Methioninol supplementation in broiler chickens has been observed to influence biochemical and physiological parameters. The study explored its impact on tissue and blood parameters, demonstrating its utility in poultry nutrition (Zhang et al., 2017).

Comparative Antioxidant Capacity in Mice

Research comparing the antioxidant capacity of DL-Methioninol with other compounds in mice indicates its potential role in dietary interventions, especially in conditions of oxidative stress (Tang et al., 2011).

Nutritional Methionine Sources Comparison

Studies have also focused on comparing different sources of nutritional methionine, including DL-Methioninol, highlighting its relevance in animal nutrition and feed efficiency (Kratzer & Littell, 2006).

Growth and Gene Expression in Common Carp

The effects of DL-Methioninol on growth, amino acid profiles, and gene expression related to taurine and protein synthesis in common carp provide insights into its applications in aquaculture (Zhou et al., 2021).

Future Directions

DL-Methioninol has attracted growing attention in scientific research. It has been used in studies focusing on its effects on fish growth and intestinal health . These studies provide an efficient platform for the industrial production of DL-Methioninol.

properties

IUPAC Name

2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20951606
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methioninol

CAS RN

502-83-0, 16720-80-2, 2899-37-8
Record name Methioninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylthio)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16720-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-(methylsulfanyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20951606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Costache, S Bilotto, L Laguerre, R Bellé… - Developmental …, 2012 - Elsevier
… concentration of l-leucinol or dl-methioninol were taken at 2 h … dl-methioninol on the first cell division of sea urchin embryos are shown as a mean of 6 (l-leucinol) or 4 (dl-methioninol…
Number of citations: 16 www.sciencedirect.com
R Dubey, R Bhushan - Journal of Chromatographic Science, 2015 - academic.oup.com
… of respective diastereomers of eight β-amino alcohols (dl-alaninol, dl-leucinol, dl-prolinol, dl-phenylalaninol, dl-phenylglycinol, dl-valinol, dl-homophenylalaninol and dl-methioninol). An …
Number of citations: 2 academic.oup.com
D Cassio, F Lemoine, JP Waller, E Sandrin… - Biochemistry, 1967 - ACS Publications
… For this purpose, theeffect of DL-methioninol and L-isoleucinol on the ATP-P32P¡ exchange … DL-methioninol. Equivalent inhibition of isoleucine-dependent exchange by isoleucyl-RNA …
Number of citations: 124 pubs.acs.org
D Cassio, M Robert-Gero, DJ Shire, JP Waller - FEBS letters, 1973 - core.ac.uk
… The alcohol was converted to N-terfbutyloxycarbonyl-L-methioninol as described for DL-methioninol [3]. mp 50C; [a]?-15C (c = 2.38, CHC13); talc. …
Number of citations: 14 core.ac.uk
AR Fersht, C Dingwall - Biochemistry, 1979 - ACS Publications
… The procedure was repeated in the presence of added DL-methioninol or … of [35S]Met-tRNAMet in an aminoacylation mixture on addition of DL-methioninol. (Left) 0.4 mM (O) or 4 mM ( ) …
Number of citations: 108 pubs.acs.org
R Bhushan, R Kumar - Journal of Chromatography A, 2009 - Elsevier
Taking into account the structural similarities of amino alcohols with amino acids and in order to reduce time for derivatization unconventional approaches viz. microwave irradiation, …
Number of citations: 7 www.sciencedirect.com
T Soldal, PER Nissen - Physiologia Plantarum, 1978 - Wiley Online Library
… A primary carbonyl group may also be required in the present system, but this cannot be established by the use of DL-methioninol since it also lacks the free carboxyl group. In the …
Number of citations: 125 onlinelibrary.wiley.com
M Ferchichi, D Hemme, M Nardi - Microbiology, 1986 - microbiologyresearch.org
A non-inducing medium (NID) was defined for studying the induction of methanethiol production by Brevibacterium linens CNRZ 918. The lowest l-methionine concentration capable of …
Number of citations: 48 www.microbiologyresearch.org
SK Shapiro - Methods in enzymology, 1971 - Elsevier
… DL-Methioninol is inactive, but the methyl and ethyl esters of methionine are inhibitors of the enzyme. The data of product inhibition studies are consistent with the hypothesis of an …
Number of citations: 23 www.sciencedirect.com
F Lemoine, JP Waller… - European Journal of …, 1968 - Wiley Online Library
Methionyl transferRNA (tRNA) synthetase from Escherichia coli strain K‐12 was purified 675 fold from extracts of kilogram quantities of cell paste as a product that appears to be …
Number of citations: 141 febs.onlinelibrary.wiley.com

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